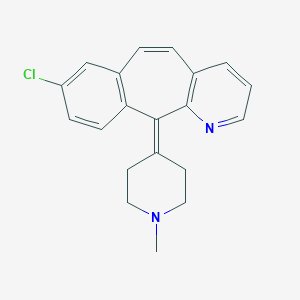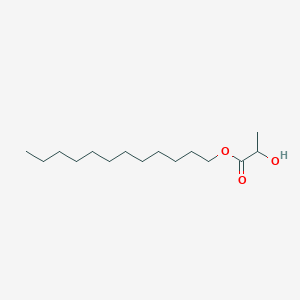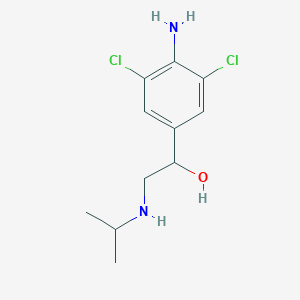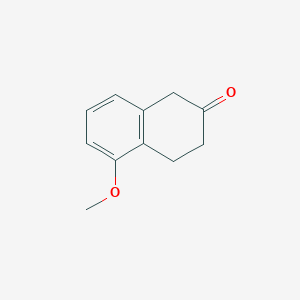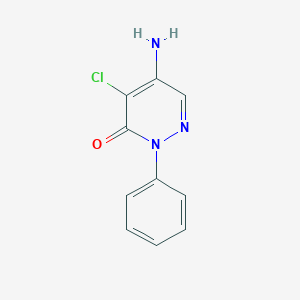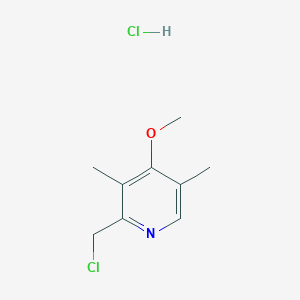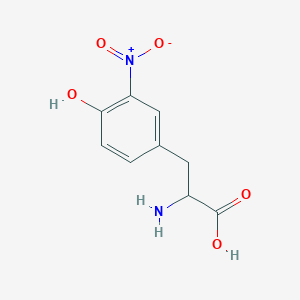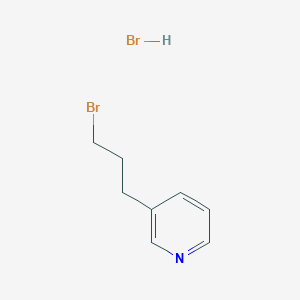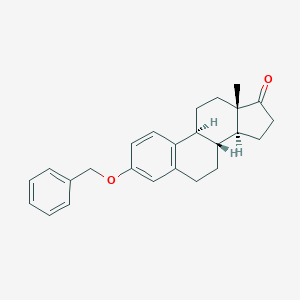
Estrone Benzyl Ether
Descripción general
Descripción
Estrone Benzyl Ether is a steroid that derives from a hydride of an estrane . It is produced in vivo from androstenedione or from testosterone via estradiol . It is produced primarily in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through conversion of adrostenedione .
Synthesis Analysis
The synthesis of Estrone Benzyl Ether involves the oxidation of estrone benzyl ether by an excess of DDQ in dioxane containing a small amount of methanol . This allows for an unusual 12 functionalisation with a methoxy group . An effective epimerization of the normal estrone 3-methyl and 3-benzyl ethers by using o-phenylenediamine and AcOH made the possibility for facile entry into the 13alpha-estrone series .
Molecular Structure Analysis
Estrone Benzyl Ether has a molecular structure of C25H28O2 . The molecular weight is 270.3661 and the monoisotopic weight is 270.161979948 .
Chemical Reactions Analysis
The oxidation of estrone benzyl ether by an excess of DDQ in dioxane containing a small amount of methanol allowed for an unusual 12 functionalisation with a methoxy group . This reaction is regioselective in a mixture of dioxane and methanol .
Physical And Chemical Properties Analysis
Estrone Benzyl Ether has a molecular structure of C25H28O2 . The molecular weight is 270.3661 and the monoisotopic weight is 270.161979948 .
Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
Estrone Benzyl Ether has been studied for its potential antiproliferative effects on various human cancer cell lines. The compound has shown promising results in inhibiting the growth of cells more effectively than its non-etherified counterpart. This suggests its potential use in developing cancer therapies, particularly for breast and cervical cancers .
Tubulin Polymerization Interference
Research indicates that Estrone Benzyl Ether derivatives can disrupt tubulin polymerization, a vital process for cell division. This disruption can lead to the inhibition of cancer cell growth and is a valuable mechanism of action for anticancer drugs .
Molecular Dynamics Studies
Computational calculations and molecular dynamics studies reveal that Estrone Benzyl Ether derivatives can interact significantly with the taxoid binding site of tubulin. This interaction is crucial for understanding the compound’s mechanism of action and optimizing its antiproliferative properties .
Drug Design and Synthesis
The compound serves as a key intermediate in the synthesis of steroidal diaryl ethers. These synthesized compounds are then evaluated for their biological activities, which is an essential step in the drug design and discovery process .
Proapoptotic Effects
Estrone Benzyl Ether derivatives have been observed to exert pronounced proapoptotic effects on certain cancer cell lines. This means they can induce programmed cell death, which is a desired effect in cancer treatment strategies .
Cell Cycle Arrest
Some studies have reported that Estrone Benzyl Ether can cause cell cycle arrest in the G2/M phase in cancer cells. This arrest can prevent cancer cells from dividing and proliferating, making it a potential therapeutic agent .
Steroidal Heterodimers Synthesis
The compound is used in the synthesis of steroidal heterodimers, which are structures combining different molecular entities that may result in synergistic action against cancer cells with reduced side effects .
Functionalization for Drug Research
Estrone Benzyl Ether is a versatile compound that can be functionalized at various positions to create novel derivatives. These derivatives are then tested for their biological activities, contributing to the field of medicinal chemistry and pharmacognosy .
Mecanismo De Acción
Target of Action
Estrone Benzyl Ether, also known as 3-O-Benzyl Estrone, is a derivative of estrone . Estrone is a naturally occurring estrogen, specifically an agonist of the estrogen receptors (ERs) ERα and ERβ . It is a relatively weak estrogen compared to estradiol .
Mode of Action
Estrone, and by extension Estrone Benzyl Ether, enters the cells of responsive tissues (e.g., female organs, breasts, hypothalamus, pituitary) where they interact with estrogen receptors . Hormone-bound estrogen receptors dimerize, translocate to the nucleus of cells, and bind to estrogen response elements (ERE) of genes . This interaction leads to the regulation of gene transcription, which results in the formation of messenger RNA .
Biochemical Pathways
Estrone is produced in vivo from androstenedione or from testosterone via estradiol . It is primarily produced in the ovaries, placenta, and in peripheral tissues (especially adipose tissue) through the conversion of androstenedione . Estrone may be further metabolized to 16-alpha-hydroxyestrone, which may be reduced to estriol by estradiol dehydrogenase . In the case of estrone biodegradation, it gets degraded to intermediates such as estradiol, 3-phenyl-undecane, etc., that may eventually get converted into carbon dioxide and water .
Pharmacokinetics
Estrone, and by extension Estrone Benzyl Ether, is metabolized in the liver via hydroxylation, sulfation, and glucuronidation . The metabolites include estradiol, estrone sulfate, estrone glucuronide, among others .
Result of Action
The molecular and cellular effects of Estrone Benzyl Ether’s action are similar to those of estrone. As an estrogen, estrone increases the hepatic synthesis of sex hormone-binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppresses follicle-stimulating hormone (FSH) release from the anterior pituitary .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Estrone Benzyl Ether. For instance, estrone, an emerging pollutant, accumulates in the environment and becomes a potential risk to human and wildlife health . Exposure to exogenous estrone results in erroneous hormonal function causing reproductive disorders, metabolic disorders, and cancers . Thus, the environmental presence of estrone and its derivatives can have significant impacts on health and disease.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O2/c1-25-14-13-21-20-10-8-19(27-16-17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(25)11-12-24(25)26/h2-6,8,10,15,21-23H,7,9,11-14,16H2,1H3/t21-,22-,23+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSINETGATWEUAB-AHCIIZGASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456391 | |
| Record name | Estrone Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Estrone Benzyl Ether | |
CAS RN |
858-98-0 | |
| Record name | Estrone Benzyl Ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8R,9S,13S,14S)-13-methyl-3-phenylmethoxy-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes estrone benzyl ether derivatives interesting for anti-cancer research?
A1: Research shows that modifications to the estrone benzyl ether structure, specifically at the 16-position, can yield compounds with promising antiproliferative and antimetastatic properties. For example, 16-azidomethyl substituted 3-O-benzyl estrone analogs (16AABE and 16BABE) demonstrated significant activity against gynecological cancer cell lines, including breast cancer. [] These analogs were shown to: * Increase hypodiploid populations of breast cancer cells, indicating cell death. []* Induce cell cycle disturbances, further hindering cancer cell proliferation. []* Inhibit breast cancer cell migration and invasion, highlighting their potential as antimetastatic agents. []
Q2: How do these 16-azidomethyl substituted estrone analogs exert their anti-cancer effects?
A2: While the exact mechanisms are still under investigation, research suggests these analogs might function through multiple pathways:
- Estrogenic Activity: Both 16AABE and 16BABE exhibited considerable estrogenic activity in reporter gene assays. [] This suggests they may influence cancer cell behavior by interacting with estrogen receptors.
- Tubulin Polymerization: These analogs significantly increased the rate of tubulin polymerization in vitro. [] Tubulin is crucial for cell division, and its disruption can inhibit cancer cell growth.
Q3: Beyond modifications at the 16-position, are there other areas of the estrone benzyl ether structure being explored for functionalization?
A3: Yes, studies have investigated functionalizations of estrone benzyl ether at the 11 and 12 positions. [, ] While specific details regarding the outcomes of these modifications are not available in the provided abstracts, it highlights the ongoing interest in exploring the structure-activity relationship of this molecule.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


